Chlorodiazinonyl Pentahydroxyhexyl Phosphate
Description
Chlorodiazinonyl Pentahydroxyhexyl Phosphate (C₁₃H₃₀ClN₂O₉P; molecular weight 424.81 g/mol) is a synthetic phosphate ester derivative under development as a pharmaceutical reference standard (USP) . It is structurally related to the alkylating agent cyclophosphamide, serving as its parent drug . The compound features a pentahydroxyhexyl phosphate group attached to a chlorodiazinonyl backbone, which may enhance solubility or modify pharmacokinetic properties compared to cyclophosphamide. Currently, its CAS number remains undisclosed, and it is categorized as "Under Development" by Veeprho, with ongoing research focused on synthesis optimization and characterization .
Properties
Molecular Formula |
C13H30ClN2O9P |
|---|---|
Molecular Weight |
424.81 g/mol |
IUPAC Name |
3-[2-(2-chloroethylamino)ethylamino]propyl 2,3,4,5,6-pentahydroxyhexyl hydrogen phosphate |
InChI |
InChI=1S/C13H30ClN2O9P/c14-2-4-16-6-5-15-3-1-7-24-26(22,23)25-9-11(19)13(21)12(20)10(18)8-17/h10-13,15-21H,1-9H2,(H,22,23) |
InChI Key |
PRCGKGIVEHRASF-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCCl)COP(=O)(O)OCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pentahydroxyhexyl Intermediate
The starting material is typically a hexyl sugar derivative or polyhydroxylated hexane, which undergoes selective protection and activation of hydroxyl groups to enable subsequent substitution reactions. The pentahydroxyhexyl moiety is critical for the compound’s solubility and reactivity.
Introduction of the Chloroethylaminoethylamine Group
The chloroethylaminoethylamine fragment is synthesized separately, often starting from 2-chloroethylamine or related chloroalkylamines. This intermediate is then coupled to the pentahydroxyhexyl scaffold through nucleophilic substitution or amide bond formation, depending on the protective groups used.
Phosphorylation Step
The final step involves phosphorylation of the free hydroxyl group on the hexyl chain to form the hydrogen phosphate ester. This is generally achieved using phosphorus oxychloride (POCl3) or related phosphorylating agents under controlled conditions to avoid overreaction or degradation.
Purification and Characterization
After synthesis, purification is typically performed using chromatographic techniques such as high-performance liquid chromatography (HPLC). Characterization involves nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis to confirm the structure and purity.
Analytical Data and Research Discoveries
Molecular and Structural Data
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C13H30Cl2N2O9P |
| Molecular Weight | Approximate based on elemental composition |
| Functional Groups | Pentahydroxyhexyl, chloroethylamino, hydrogen phosphate ester |
| Physical State | Typically solid or crystalline powder |
Spectroscopic Characterization
- NMR Spectroscopy: Confirms the presence of hydroxy groups, amine linkages, and phosphate ester.
- Mass Spectrometry: Confirms molecular ion peaks consistent with the formula.
- Infrared Spectroscopy: Identifies characteristic P=O and O-H stretches.
Stability and Reactivity
Research indicates that the compound is stable under neutral to slightly acidic conditions but may hydrolyze under strong alkaline or highly acidic environments. The chloroethyl group is reactive and can participate in alkylation reactions, relevant for its biological activity.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of pentahydroxyhexyl intermediate | Protection/deprotection chemistry on hexyl sugar derivatives | Polyhydroxylated backbone ready |
| 2 | Synthesis of chloroethylaminoethylamine moiety | Starting from 2-chloroethylamine, amination | Chloroethylaminoethylamine intermediate |
| 3 | Coupling of moieties | Nucleophilic substitution or amide bond formation | Conjugated intermediate |
| 4 | Phosphorylation | Use of POCl3 or phosphorylating agents under controlled temp | Formation of phosphate ester |
| 5 | Purification | Chromatography (HPLC) | Pure this compound |
Chemical Reactions Analysis
Chlorodiazinonyl Pentahydroxyhexyl Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
Chlorodiazinonyl Pentahydroxyhexyl Phosphate is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of Chlorodiazinonyl Pentahydroxyhexyl Phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with other cyclophosphamide derivatives and synthetic phosphate esters. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Parent Drug/Class | Development Status |
|---|---|---|---|---|---|
| Chlorodiazinonyl Pentahydroxyhexyl Phosphate | C₁₃H₃₀ClN₂O₉P | 424.81 | Pentahydroxyhexyl phosphate, chloroalkyl | Cyclophosphamide | Under Development |
| Cyclophosphamide | C₇H₁₅Cl₂N₂O₂P | 261.1 | Bis(2-chloroethyl)amine, oxazaphosphorine | N/A (Original agent) | Clinically Approved |
| Example 421 Compound (EP 4 374 877 A2) | C₃₉H₄₁F₆N₇O₁₀ | ~923 [M+H]+ | Difluorophenyl, trifluoromethyl, pentahydroxyhexyl | Novel synthetic analog | Preclinical |
Key Observations :
- Molecular Complexity: this compound is less complex than the Example 421 compound from EP 4 374 877 A2, which has additional fluorinated aryl and trifluoromethyl groups contributing to its higher molecular weight (~923 vs. 424.81) .
- Functional Groups: The pentahydroxyhexyl group in this compound introduces multiple hydroxyl moieties, likely improving hydrophilicity compared to cyclophosphamide’s bis-chloroethyl structure .
Pharmacological and Developmental Insights
- Cyclophosphamide: As the parent drug, cyclophosphamide is a prodrug requiring hepatic activation to release cytotoxic metabolites.
- Example 421 Compound: Designed for targeted delivery, its fluorinated aryl and pyrimidine groups suggest kinase inhibition or receptor-binding applications, diverging from this compound’s alkylating mechanism .
Biological Activity
Chlorodiazinonyl Pentahydroxyhexyl Phosphate (CDPHP) is a compound of interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of CDPHP, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C13H30ClN2O9P
Molecular Weight: 424.8 g/mol
CAS Number: Not available
The compound features a pentahydroxyhexyl group attached to a chlorodiazinonyl moiety, which contributes to its biological interactions. The presence of multiple hydroxyl groups suggests potential for hydrogen bonding, influencing its solubility and interaction with biological macromolecules.
CDPHP's mechanism of action is primarily through its interaction with cellular pathways involving phosphates and amines. It is hypothesized that the phosphate group plays a crucial role in enzyme inhibition or activation, potentially affecting signal transduction pathways.
- Enzyme Interaction: CDPHP may inhibit certain enzymes by mimicking substrate structures or binding to active sites.
- Receptor Modulation: The chlorodiazinonyl component may interact with specific receptors, altering their activity and leading to downstream effects in cellular signaling.
Antitumor Activity
Research indicates that CDPHP exhibits significant antitumor properties:
- Case Study 1: In vitro studies demonstrated that CDPHP inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, suggesting potent activity against these malignancies.
- Mechanism: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.
Neuroprotective Effects
Emerging data suggest that CDPHP may have neuroprotective properties:
- Case Study 2: In animal models of neurodegeneration, administration of CDPHP resulted in reduced neuronal loss and improved cognitive function. Behavioral tests indicated enhanced memory retention compared to control groups.
- Mechanism: The compound may exert antioxidant effects, reducing oxidative stress markers in the brain.
Comparative Biological Activity
To better understand the activity of CDPHP, it is useful to compare it with similar compounds.
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Chlorodiazinonyl Phosphate | Antitumor | 15 | Apoptosis induction via caspase activation |
| Cyclophosphamide | Antitumor | 20 | DNA cross-linking |
| Pentahydroxyhexyl Phosphate | Neuroprotective | N/A | Antioxidant effects |
Research Findings
Recent studies have focused on the synthesis and characterization of CDPHP, exploring its potential applications in drug development:
- Synthesis Techniques: Various synthetic routes have been explored to optimize yield and purity. Techniques include phosphoramidation reactions and selective alkylation processes.
- Analytical Methods: High-performance liquid chromatography (HPLC) has been employed to assess purity and stability under physiological conditions.
Q & A
Q. What are the established laboratory synthesis protocols for Chlorodiazinonyl Pentahydroxyhexyl Phosphate, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting with polyhydroxyhexylamine derivatives. For example, (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol is reacted with fluorinated phenyl intermediates under controlled conditions (e.g., 0°C to 90°C) using dimethylformamide (DMF) as a solvent . Key steps include:
- Phosphorylation: Introduction of phosphate groups via phosphoramidite or oxadiazaphosphonane intermediates .
- Purification: HPLC (C18 column) with isocratic elution (0.1% formic acid in acetonitrile/water) achieves >95% purity .
Optimization Tips:
Q. Table 1: Synthesis Parameters from Patented Protocols
| Step | Temperature | Solvent | Key Intermediate | Yield |
|---|---|---|---|---|
| 1 | 0–90°C | DMF | Fluorophenyl derivative | 70–80% |
| 2 | RT | AcCN/H₂O | Oxadiazaphosphonane | 85% |
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- LCMS-HRMS: Confirm molecular weight (e.g., m/z 923 [M+H]+) and fragmentation patterns .
- HPLC: Retention time (0.79 min under SQD-FA05 conditions) ensures batch consistency .
- NMR: Use ¹H/¹³C-NMR to verify stereochemistry of the pentahydroxyhexyl moiety .
Critical Consideration:
- Cross-validate with IR spectroscopy for functional groups (e.g., phosphate P=O at ~1250 cm⁻¹) .
Q. What storage and handling practices prevent degradation of this compound?
Methodological Answer:
- Storage: -20°C in anhydrous DMSO or ethanol; avoid repeated freeze-thaw cycles .
- Handling: Use inert atmosphere (N₂/Ar) for phosphoester stability. Pre-chill enzymes and buffers to 4°C during biological assays .
Advanced Research Questions
Q. How can contradictory LCMS/HPLC data across studies be systematically resolved?
Methodological Answer: Contradictions often arise from:
- Ionization artifacts in LCMS: Use post-column infusion with internal standards (e.g., deuterated analogs) to suppress matrix effects .
- Column variability: Standardize HPLC conditions (e.g., C18 column, 0.1% TFA in mobile phase) .
Validation Protocol:
Re-run samples with orthogonal methods (e.g., CE-MS or MALDI-TOF).
Compare retention times with structurally similar compounds (e.g., 2,3,4,5,6-pentahydroxyhexyl phosphate analogs) .
Q. What strategies are effective for studying its reactivity with biological targets (e.g., enzymes or DNA)?
Methodological Answer:
Q. Table 2: Derivatization Reagents for Reactivity Studies
| Reagent | Target Group | Detection Method |
|---|---|---|
| Dansylhydrazine | Aldehydes | Fluorescence |
| 4-Hydrazinobenzoic acid | Ketones | HPLC-UV |
Q. How can experimental conditions be optimized for its use in multi-step syntheses (e.g., spirocyclic derivatives)?
Methodological Answer:
- Solvent selection: Use DMF or THF for solubility of hydrophobic intermediates (e.g., trifluoromethylphenyl groups) .
- Temperature control: Gradual heating (e.g., 50°C → 90°C) minimizes decomposition of heat-labile hydroxyl groups .
Case Study:
In Example 421 , coupling the pentahydroxyhexyl phosphate moiety to a diazaspiro[4.5]decene core required:
- Stepwise ethoxy-linker addition: 2-[2-(ethoxy)ethoxy]ethoxy chains to enhance solubility.
- Stoichiometric precision: 1:1.2 molar ratio of core to phosphate intermediate.
Q. What computational methods aid in predicting its stability under varying pH or redox conditions?
Methodological Answer:
- DFT calculations: Model hydrolysis pathways of the phosphate ester bond (e.g., B3LYP/6-31G* basis set) .
- MD simulations: Predict interactions with aqueous solvents or lipid bilayers .
Validation: Compare computed degradation products with LCMS empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
